Chidamide

Übersicht

Beschreibung

Chidamide is a novel benzamide class of histone deacetylase inhibitors. It is known for its selective inhibition of histone deacetylase subtypes 1, 2, 3, and 10. This compound has gained attention due to its potential antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chidamide can be synthesized through various methods. One of the reported synthetic routes involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU. This intermediate is then used to synthesize this compound . Another method involves the preparation of this compound crystal forms A and B, which can be achieved by dissolving this compound crystal form A in dimethyl sulfoxide and stirring .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic routes to ensure high purity and yield. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Chidamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups or oxidation states .

Wissenschaftliche Forschungsanwendungen

Chidamide is a benzamide histone deacetylase inhibitor (HDACi) that has been marketed in China since 2015 for the treatment of peripheral T-cell lymphoma (PTCL) . It functions by modifying the epigenetic mechanism and inhibiting HDAC1, 2, 3, and 10 enzymes, which rescues histone acetylation deficits . Studies have shown that this compound has antitumor potency and has been used to treat myeloma, non-small cell lung cancer, and breast cancer .

Scientific Research Applications

Antitumor activity this compound's antitumor mechanism has been widely investigated, though studies examining the target profiling for this compound are sparse, which limits its further application in the treatment of multiple tumors . this compound has demonstrated effectiveness in various malignancies .

- DLBCL: Studies have examined the cytotoxic effect of this compound on diffuse large B-cell lymphoma (DLBCL) cells and its possible underlying molecular mechanisms to provide evidence for clinical application of this compound in DLBCL .

- T-cell lymphoma: this compound has been approved in China for the oral treatment of recurrent or refractory peripheral T-cell lymphoma (PTCL) . It has also been approved for treating relapsed or refractory adult T-cell leukemia–lymphoma and relapsed or refractory peripheral T-cell lymphoma by the Ministry of Health, Labour, and Welfare of Japan .

- Breast cancer: this compound has been approved in postmenopausal patients with hormone receptor-positive HER2-negative advanced breast cancer by the National Medical Product Administration of China .

- Lung cancer: In lung cancer cell lines, this compound alleviated TGF-β induced epithelial-mesenchymal transition .

- Pancreatic cancer: this compound inhibited pancreatic cancer development by modulating the ratio of Bax/Bcl-2 and p21 . It can also suppress the proliferation of pancreatic tumor cells and induce cell apoptosis in a dose-dependent manner .

- Hepatic cancer: this compound has shown treatment efficacy in hepatic cancer .

- Multiple myeloma: this compound inhibited proliferation and invasion of multiple myeloma (MM) cells .

- Acute myeloid leukemia: this compound could target stem and progenitor cells of acute myeloid leukemia .

- B-cell malignancies: this compound increased CD22 expression on B-cell tumor surfaces, increasing ADCT-602 activity .

- Tumor microenvironment: this compound can limit tumor progression by modifying the tumor microenvironment, stopping the cell cycle, and inducing apoptosis .

Wirkmechanismus

Chidamide exerts its effects by selectively inhibiting histone deacetylase subtypes 1, 2, 3, and 10. This inhibition leads to an increase in the acetylation levels of histone proteins, resulting in alterations to gene expression and chromatin structure. The changes in gene expression can induce cell cycle arrest, apoptosis, and differentiation in tumor cells . Additionally, this compound has been shown to enhance the chemotaxis function of circulating PD-1 (+) cells, thereby improving the immune response against tumors .

Vergleich Mit ähnlichen Verbindungen

Chidamide is unique among histone deacetylase inhibitors due to its selective inhibition of specific histone deacetylase subtypes. Similar compounds include:

Vorinostat: A hydroxamate class histone deacetylase inhibitor with broad-spectrum activity.

Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity.

Belinostat: Another hydroxamate class histone deacetylase inhibitor with a broad spectrum of activity.

Compared to these compounds, this compound offers a more selective inhibition profile, which can result in fewer side effects and improved therapeutic outcomes .

Biologische Aktivität

Chidamide, a novel benzamide derivative and histone deacetylase (HDAC) inhibitor, has garnered significant attention in cancer therapy due to its multifaceted biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.

This compound exerts its therapeutic effects primarily through epigenetic modulation, impacting various signaling pathways and cellular processes. Key mechanisms include:

- Inhibition of Tumor Cell Proliferation : this compound has been shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cell lines by targeting the NOTCH1 and NFATC1 signaling pathways. In vitro and in vivo studies demonstrated that this compound reduces IL-10 levels and enhances T-cell activity, leading to tumor growth repression .

- Induction of Autophagy : Research indicates that this compound can trigger autophagy in resistant lymphoma cells by upregulating BTG1 expression and modulating cell cycle regulators such as p21 and p27. This mechanism is crucial for overcoming resistance in relapsed/refractory cases .

- Enhancement of Immune Response : this compound enhances T-cell-mediated immune responses by increasing the expression of chemokines and promoting CD8 T-cell infiltration into tumors. This immunomodulatory effect is particularly evident when combined with PD-1 inhibitors, showing significant tumor rejection in preclinical models .

Clinical Efficacy

This compound's clinical effectiveness has been evaluated in various studies, particularly for hematological malignancies:

- Angioimmunoblastic T-cell Lymphoma (AITL) : A retrospective study compared this compound plus CHOP (doxorubicin, cyclophosphamide, prednisone, and vincristine) against CHOP alone in newly diagnosed AITL patients. Results indicated a significantly longer median overall survival (OS) in the this compound group (not reached) compared to 20 months in the control group (p = 0.002). Progression-free survival (PFS) was also improved, demonstrating the potential of this compound to enhance treatment outcomes .

- Combination Therapies : this compound's synergistic effects with other therapies have been explored. For instance, combining this compound with PD-L1 inhibitors not only boosts tumor immunogenicity but also enhances responses to immunotherapy by promoting antigen presentation through increased MHC-I and MHC-II expression on cancer cells .

Data Table: Summary of Key Findings on this compound

Case Studies

Several case studies have highlighted this compound's effectiveness:

- Case Study 1 : Two patients with NKTCL treated with anti-PD1 combined with this compound exhibited promising responses with limited toxicity, reinforcing the potential for this combination therapy in enhancing immune responses against tumors .

- Case Study 2 : In a cohort of patients with relapsed/refractory AITL, those receiving this compound showed improved response rates compared to historical controls receiving standard therapies alone, indicating a notable advancement in treatment strategies for this challenging malignancy .

Eigenschaften

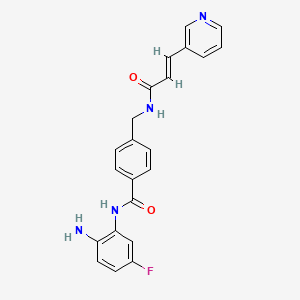

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121841 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743420-02-2 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.